molecular formula C22H25ClN4O2S B278148 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea

Cat. No. B278148
M. Wt: 445 g/mol
InChI Key: BRGYEVNDARHPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known by its trade name, Chlorprothixene, and is classified as a neuroleptic drug.

Mechanism of Action

The exact mechanism of action of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of dopamine and serotonin receptors in the brain. It has been found to act as an antagonist of dopamine D2 receptors and as a partial agonist of serotonin 5-HT1A receptors.
Biochemical and Physiological Effects:
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. This compound has also been found to increase the levels of norepinephrine and acetylcholine, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has also been extensively studied, and its properties are well understood. However, this compound has some limitations for lab experiments. It is not suitable for in vivo studies due to its potential toxicity and side effects. In addition, it may not be suitable for certain types of experiments due to its specific mechanism of action.

Future Directions

There are several future directions for the study of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea. One direction is to investigate its potential as a modulator of other neurotransmitter systems, such as glutamate and GABA. Another direction is to study its potential as a treatment for other neurological and psychiatric disorders, such as bipolar disorder and anxiety disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea involves the reaction of 4-chlorobenzoyl chloride with 1-piperazinecarboxamide, followed by the reaction with 2-aminodiphenylsulfide and isobutyryl chloride. The final product is obtained through recrystallization from a suitable solvent. This synthesis method has been optimized and modified by several researchers to enhance the yield and purity of the product.

Scientific Research Applications

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea has been extensively studied for its potential therapeutic properties. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, it has been studied for its potential as a modulator of dopamine and serotonin receptors.

properties

Product Name

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea

Molecular Formula

C22H25ClN4O2S

Molecular Weight

445 g/mol

IUPAC Name

N-[[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-2-methylpropanamide

InChI

InChI=1S/C22H25ClN4O2S/c1-15(2)20(28)25-22(30)24-18-5-3-4-6-19(18)26-11-13-27(14-12-26)21(29)16-7-9-17(23)10-8-16/h3-10,15H,11-14H2,1-2H3,(H2,24,25,28,30)

InChI Key

BRGYEVNDARHPQX-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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